Methyl 4-(methylsulfonylmethyl)benzoate
Overview
Description
Methyl 4-(methylsulfonylmethyl)benzoate is an organic compound with the molecular formula C10H12O4S. It is a white crystalline powder with a melting point of 161.5-167.5°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylsulfonylmethyl)benzoate typically involves the reaction of 4-(methylsulfonylmethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylsulfonylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The methylsulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzoates .
Scientific Research Applications
Methyl 4-(methylsulfonylmethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(methylsulfonylmethyl)benzoate involves its interaction with various molecular targets. The sulfone group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the compound. This makes it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(methylsulfonyl)benzoate
- Methyl 4-(methylthio)benzoate
- Methyl 4-(methylsulfinyl)benzoate
Uniqueness
Methyl 4-(methylsulfonylmethyl)benzoate is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances its reactivity and makes it suitable for specific synthetic applications .
Biological Activity
Methyl 4-(methylsulfonylmethyl)benzoate (MSMB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of MSMB, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a benzoate moiety with a methylsulfonylmethyl group, which contributes to its unique reactivity and biological properties.
The biological activity of MSMB is primarily attributed to its ability to interact with various biomolecules through the methylsulfonyl group. This interaction can lead to:
- Enzyme Inhibition : MSMB can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. This property makes it a candidate for studying enzyme regulation and inhibition mechanisms in various biological pathways.
- Protein Interactions : The compound's aromatic structure allows it to fit into hydrophobic pockets within proteins, influencing protein conformation and function.
Antimicrobial Activity
Research has indicated that MSMB exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values suggest that MSMB can inhibit bacterial growth at relatively low concentrations, making it a promising candidate for further development as an antimicrobial agent .
Compound | Target Bacteria | MIC (µM) |
---|---|---|
MSMB | MRSA | 8 |
MSMB | E. coli | 16 |
Anticancer Potential
Preliminary studies have also explored the anticancer potential of MSMB. It has shown cytotoxic effects on several cancer cell lines, including HeLa and HepG2 cells. The mechanism appears to involve the modulation of cellular signaling pathways related to apoptosis and cell proliferation .
Case Studies
-
Antimicrobial Efficacy Against MRSA :
A study investigated the efficacy of MSMB against MRSA strains. The results indicated that MSMB not only inhibited bacterial growth but also restored sensitivity to beta-lactam antibiotics like oxacillin by downregulating the mecA gene expression associated with methicillin resistance . -
Cytotoxicity in Cancer Cells :
Another research effort focused on the cytotoxicity of MSMB in human cancer cell lines. The study found that MSMB induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Safety and Toxicity
While preliminary studies highlight the potential benefits of MSMB, comprehensive toxicity assessments are essential. Current data suggest that at therapeutic doses, MSMB exhibits low toxicity; however, further studies are required to evaluate its safety profile comprehensively.
Properties
IUPAC Name |
methyl 4-(methylsulfonylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-10(11)9-5-3-8(4-6-9)7-15(2,12)13/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJFFWCTKJUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384424 | |
Record name | methyl 4-(methylsulfonylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160446-22-0 | |
Record name | Methyl 4-[(methylsulfonyl)methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160446-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-(methylsulfonylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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